molecular formula C17H19NO B3042976 1-(dibenzylamino)propan-2-one CAS No. 68543-42-0

1-(dibenzylamino)propan-2-one

Cat. No.: B3042976
CAS No.: 68543-42-0
M. Wt: 253.34 g/mol
InChI Key: JTXAQOKZOCQNLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-one can be synthesized through the Mannich reaction, which involves the aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers of the aromatic series with high diastereoisomeric purity.

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes . These methods ensure the availability of the compound for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibenzylamino)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dibenzylamino)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(dibenzylamino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and pathways .

Comparison with Similar Compounds

1-(Dibenzylamino)propan-2-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dibenzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(Dibenzylamino)propan-2-one, also known as dibenzylaminopropanone, is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 68543-42-0

The synthesis of this compound typically involves the reaction of dibenzylamine with propanone under specific conditions to yield the desired product. Various synthetic pathways have been explored, including the use of different catalysts and solvents to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. A comparative study showed that it exhibited promising anti-inflammatory activity when compared to Diclofenac, a commonly used anti-inflammatory drug. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation markers in treated samples .

2. Spasmolytic Activity

In silico studies have suggested potential spasmolytic activity for this compound. The interaction with specific receptors involved in muscle contraction modulation indicates its potential utility in treating conditions characterized by spasms or cramps.

3. Antimicrobial Properties

Preliminary tests have indicated that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms and effectiveness against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation: It may act on specific receptors related to muscle contraction, contributing to its spasmolytic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated significant anti-inflammatory activity compared to Diclofenac using Bovine Serum Albumin denaturation technique.
Suggested potential spasmolytic activity through in silico modeling, indicating possible therapeutic applications in muscle-related disorders.
Explored its synthesis and potential as a disulfide-reducing agent, highlighting versatility in chemical applications.

Properties

IUPAC Name

1-(dibenzylamino)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXAQOKZOCQNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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